molecular formula C16H10O8 B8244105 [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

Cat. No.: B8244105
M. Wt: 330.24 g/mol
InChI Key: BPFVHHLYBQRNKE-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 2’, 5, and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid typically involves the functionalization of biphenyl compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high yields.

Industrial Production Methods: Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid, often involves large-scale coupling reactions. These reactions are optimized for scalability and cost-effectiveness, ensuring that the desired product can be produced in significant quantities .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile intermediate for creating various derivatives .

Biology and Medicine: In biological and medical research, biphenyl derivatives are studied for their potential therapeutic properties. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In industry, [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid is used in the production of polymers, dyes, and other materials. Its ability to undergo various chemical reactions makes it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the biphenyl core can interact with hydrophobic regions of biomolecules, influencing their function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid lies in its four carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it a highly versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,5-dicarboxyphenyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)7-1-3-9(15(21)22)11(5-7)12-6-8(14(19)20)2-4-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVHHLYBQRNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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